molecular formula C24H18N2O2S B10790609 N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide

N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide

Cat. No.: B10790609
M. Wt: 398.5 g/mol
InChI Key: DOTUNKPRWZJBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazole ring, a benzamide group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide typically involves the condensation of 4-methylbenzoyl chloride with 4-phenylthiazol-2-amine, followed by the reaction with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide is unique due to its combination of a thiazole ring and benzamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C24H18N2O2S/c1-16-12-14-18(15-13-16)21(27)22-20(17-8-4-2-5-9-17)25-24(29-22)26-23(28)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,28)

InChI Key

DOTUNKPRWZJBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.